molecular formula C21H17NO4S B1390341 Fmoc-DL-(2-thienyl)glycine CAS No. 211682-11-0

Fmoc-DL-(2-thienyl)glycine

Cat. No.: B1390341
CAS No.: 211682-11-0
M. Wt: 379.4 g/mol
InChI Key: DOQXSEXNUPRHPV-UHFFFAOYSA-N
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Description

Fmoc-DL-(2-thienyl)glycine is a derivative of glycine, where the amino acid is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques. Glycine, being the simplest amino acid, provides a high level of flexibility when incorporated into polypeptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-(2-thienyl)glycine typically involves the protection of the amino group of glycine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction conditions usually involve an organic solvent like dimethylformamide (DMF) and are carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-DL-(2-thienyl)glycine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine in DMF.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: DIC and HOBt in DMF.

Major Products Formed:

Scientific Research Applications

Fmoc-DL-(2-thienyl)glycine is widely used in various scientific research fields:

Mechanism of Action

The primary mechanism of action of Fmoc-DL-(2-thienyl)glycine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions. Upon deprotection, the glycine derivative can participate in peptide bond formation, contributing to the synthesis of larger polypeptides .

Comparison with Similar Compounds

    Fmoc-Glycine: Similar in structure but lacks the thienyl group.

    Fmoc-DL-(2-furyl)glycine: Contains a furyl group instead of a thienyl group.

    Fmoc-DL-(2-pyridyl)glycine: Contains a pyridyl group instead of a thienyl group.

Uniqueness: Fmoc-DL-(2-thienyl)glycine is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity and the properties of the peptides it is incorporated into .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQXSEXNUPRHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673977
Record name ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211682-11-0
Record name ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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